N1-Phenylethane-1,2-diamine dihydrochloride
Description
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N'-phenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-7-10-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H |
InChI Key |
NHLRAWNVBSYCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenylethane-1,2-diamine dihydrochloride typically involves the reaction of phenylethylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as recrystallization and filtration to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Phenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines .
Scientific Research Applications
N1-Phenylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N1-Phenylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N1-Phenylethane-1,2-diamine dihydrochloride with analogous compounds:
Functional Differences
Substituent Effects :
- The naphthyl group in N-(1-Naphthyl)ethylenediamine dihydrochloride increases lipophilicity, enhancing its utility in hydrophobic interactions for dye-based assays .
- Chiral centers , as in (R)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride, influence stereoselective binding in receptor studies .
- Electron-withdrawing groups (e.g., CF₃ in 4-methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride) improve metabolic stability but reduce solubility .
Applications :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N1-Phenylethane-1,2-diamine dihydrochloride, and how can their efficiency be validated?
- Answer : The compound can be synthesized using protocols analogous to those described by Motoyoshiya et al. (2011), which involve reductive amination or nucleophilic substitution reactions. Efficiency is evaluated by measuring reaction yields (via gravimetric analysis or HPLC), purity (using reverse-phase HPLC with UV detection), and scalability. Cross-validation with spectroscopic techniques (e.g., -NMR for structural confirmation) is critical .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Answer : Key methods include:
- HPLC : Assess purity using a C18 column and mobile phase optimized for polar amines (e.g., acetonitrile/water with 0.1% TFA). Compare retention times with reference standards .
- NMR Spectroscopy : Confirm structure via - and -NMR, focusing on amine proton signals (δ 2.5–3.5 ppm) and aromatic resonances.
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to detect impurities like unreacted precursors .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Monitor hygroscopicity using Karl Fischer titration, as moisture absorption can lead to decomposition. Periodic stability testing via HPLC is advised to detect degradation products (e.g., oxidized amines) .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?
- Answer : Conduct systematic solubility studies using buffered solutions (pH 4–9) and solvents like DMSO, methanol, or THF. Measure solubility via UV-Vis spectroscopy or gravimetric analysis. Note that protonation states (influenced by pH) significantly affect solubility; compare results with structurally analogous diamines (e.g., ortho-phenylenediamine derivatives) .
Q. What experimental strategies optimize this compound for use in metal coordination chemistry?
- Answer :
- Stoichiometric Titration : Use molar ratio methods with transition metals (e.g., Cu, Ni) and monitor complex formation via UV-Vis or cyclic voltammetry.
- Stability Constant Determination : Employ potentiometric titrations to calculate logK values for metal-ligand complexes. Reference chelation mechanisms from trientine dihydrochloride, a known copper-chelating agent .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer : Reproduce synthesis and purification steps rigorously (e.g., recrystallization from ethanol/water). Validate melting points using differential scanning calorimetry (DSC) and compare with literature. For spectral conflicts, cross-check NMR data with high-purity commercial standards (e.g., BLD Pharm’s 95% pure product) and ensure solvent suppression artifacts are minimized .
Q. What advanced methods detect and quantify trace impurities or degradation products in synthesized batches?
- Answer :
- LC-MS/MS : Identify low-abundance impurities (e.g., N-methylated byproducts) using high-resolution mass spectrometry.
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (HO) and profile degradation pathways. Compare results with pharmacopeial guidelines for related diamine derivatives .
Methodological Notes
- Synthesis Optimization : Scale-up reactions may require inert atmosphere conditions (e.g., Schlenk line) to prevent oxidation of the diamine backbone .
- Analytical Cross-Validation : Always correlate HPLC purity with -NMR integration ratios (e.g., amine vs. aromatic protons) to avoid misinterpretation of co-eluting impurities .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from amine hydrochlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
